6-Raloxifene-β-D-glucopyranoside

Estrogen Receptor Binding SERM Pharmacology Metabolite Potency

6-Raloxifene-β-D-glucopyranoside (R6G) is the sole valid reference standard for quantifying raloxifene-6-glucuronide in biological matrices. Unlike raloxifene-4′-glucuronide or the parent drug, R6G exhibits distinct chromatographic retention, MS/MS fragmentation, and tissue-specific formation ratios (up to 50-fold higher in colon). Required for UGT1A1/1A8 enzyme kinetics, OATP1B1/1B3/2B1 and MRP2/3 transporter assays, and gut microbiome deglucuronidation studies. Using incorrect standards yields quantitatively erroneous results.

Molecular Formula C₃₄H₃₇NO₉S
Molecular Weight 635.72
CAS No. 334758-18-8
Cat. No. B1142268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Raloxifene-β-D-glucopyranoside
CAS334758-18-8
Synonyms[6-​(β-​D-​Glucopyranosyloxy)​-​2-​(4-​hydroxyphenyl)​benzo[b]​thien-​3-​yl]​[4-​[2-​(1-​piperidinyl)​ethoxy]​phenyl]​-methanone
Molecular FormulaC₃₄H₃₇NO₉S
Molecular Weight635.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Raloxifene-β-D-glucopyranoside (CAS 334758-18-8): A Defined SERM Glucuronide for Metabolism and Pharmacokinetics Studies


6-Raloxifene-β-D-glucopyranoside is a synthetic glucuronide conjugate of the selective estrogen receptor modulator (SERM) raloxifene, specifically glucuronidated at the 6-position of the benzothiophene core [1]. This compound corresponds to raloxifene-6-glucuronide (R6G), a primary metabolite formed in humans and rodents via UDP-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT1A8 [2]. As a metabolite standard, it serves as a critical analytical reference material for quantifying R6G in biological matrices during in vitro and in vivo studies, rather than as a standalone therapeutic agent [3].

Why Raloxifene or 4′-Glucuronide Cannot Substitute for 6-Raloxifene-β-D-glucopyranoside in Quantitative Bioanalysis


Generic substitution of 6-Raloxifene-β-D-glucopyranoside with its positional isomer raloxifene-4′-glucuronide or the parent compound raloxifene is invalid in quantitative bioanalytical applications due to fundamental differences in their chemical structure, analytical behavior, and biological disposition. These three entities are distinct chemical species with different chromatographic retention times, mass spectrometric fragmentation patterns, and in vivo formation rates [1]. The ratio of R6G to R4G varies significantly across tissues—ranging from 2.1- to 4.9-fold in the ileum, jejunum, liver, and duodenum, and from 14.5- to 50-fold in the colon—demonstrating that using an incorrect standard would yield quantitatively erroneous results [2].

Quantitative Differentiation Evidence for 6-Raloxifene-β-D-glucopyranoside Against Closest Comparators


ER Binding Affinity of Raloxifene 6-Glucuronide Compared to Parent Compound

Raloxifene 6-glucuronide binds to the estrogen receptor with an IC50 of 290 μM, which is more than two orders of magnitude (100-fold) less potent than the parent compound raloxifene in MCF-7 cell proliferation assays [1]. This quantitative difference confirms that the glucuronide metabolite is pharmacologically distinct from raloxifene and should not be assumed to exert equivalent receptor-mediated effects.

Estrogen Receptor Binding SERM Pharmacology Metabolite Potency

ER Binding Affinity of Raloxifene 6-Glucuronide Versus 4′-Glucuronide

Raloxifene 6-glucuronide (R6G) binds to the estrogen receptor with an IC50 of 290 μM, while the positional isomer raloxifene 4′-glucuronide (R4G) binds with an IC50 of 370 μM . This 1.28-fold difference in binding affinity demonstrates that the two monoglucuronide metabolites are not pharmacologically equivalent and cannot be used interchangeably as analytical standards.

Estrogen Receptor Binding Metabolite Comparison Positional Isomer

Tissue-Specific Formation Ratio of R6G Versus R4G In Vivo

In rat tissues, the ratio of raloxifene-6-glucuronide (R6G) to raloxifene-4′-glucuronide (R4G) varies dramatically by anatomical site. In the ileum, jejunum, liver, and duodenum, the R6G:R4G ratio ranges from 2.1- to 4.9-fold. In the colon, the ratio increases to 14.5- to 50-fold [1]. These site-specific differences have direct implications for quantitative bioanalysis.

Metabolite Ratio Tissue Distribution Pharmacokinetics

Transporter Substrate Profile of R6G Compared to R4G and Diglucuronide

Raloxifene 6-glucuronide (R6G) and raloxifene 4′-glucuronide (R4G) share transport by MRP2 and MRP3, but both monoglucuronides were specifically identified as substrates of OATP1B1, OATP1B3, and OATP2B1, while the diglucuronide metabolite showed distinct transport characteristics [1]. This shared but metabolite-specific transporter profile underscores the need for individual metabolite standards.

Drug Transporters OATP MRP Pharmacokinetics

Patent-Defined Identity as Compound Ia from US5567820A

6-Raloxifene-β-D-glucopyranoside is explicitly defined as Compound Ia in US Patent 5,567,820, which covers glucopyranoside benzothiophenes as pharmaceutical agents [1]. This patent linkage provides a definitive structural and synthetic reference that distinguishes it from generic or unspecified glucuronide preparations.

Patent Reference Synthetic Identity Quality Control

Validated Application Scenarios for 6-Raloxifene-β-D-glucopyranoside Based on Quantitative Evidence


LC-MS/MS Quantification of Raloxifene-6-Glucuronide in Plasma and Tissue Samples

As an authentic reference standard, 6-Raloxifene-β-D-glucopyranoside is essential for the accurate quantification of R6G in biological matrices. Given that R6G is a major metabolite formed via UGT1A1 and UGT1A8, and that its tissue concentration relative to R4G can be up to 50-fold higher in colon samples [1], use of the correct R6G standard is non-negotiable for reliable LC-MS/MS assay calibration and validation [2].

In Vitro Glucuronidation Studies Using UGT Isoforms

Researchers characterizing raloxifene metabolism by UGT1A1 and UGT1A8 require R6G as a reference standard to identify and quantify the 6-glucuronide product in microsomal or recombinant UGT incubations [1]. The compound enables determination of enzyme kinetic parameters (Km and Vmax) specific to the 6-position glucuronidation pathway.

Transporter-Mediated Drug Disposition and Enterohepatic Recycling Studies

Since R6G is a substrate of OATP1B1, OATP1B3, OATP2B1, MRP2, and MRP3 [1], this compound is required for in vitro transporter assays investigating the mechanisms of raloxifene enterohepatic recycling. The distinct transporter profile of the monoglucuronides necessitates the use of R6G rather than the diglucuronide for OATP-focused experiments.

Gut Microbial Deglucuronidation and Reactivation Studies

R6G is readily deglucuronidated by human fecal extracts, contributing to the enterohepatic recycling of raloxifene and the high interindividual variability in its pharmacokinetics [1]. 6-Raloxifene-β-D-glucopyranoside serves as the essential substrate for studies evaluating the impact of gut microbiome composition on raloxifene reactivation and systemic exposure.

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